
ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate
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Description
Ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
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Biological Activity
Ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O2 with a molecular weight of 338.411 g/mol. The structural representation includes a pyridine ring and a pyrazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Research has shown that compounds containing pyrazole and pyridine structures often exhibit significant anticancer properties. For instance, derivatives of pyrazole have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, compounds similar to this compound demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HepG2 | <10 | |
Compound B | A431 | <15 | |
Compound C | MCF7 | <20 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. For example, certain derivatives have shown selective inhibition of COX enzymes, which are critical in the inflammatory process. The compound's structure suggests it may interact with these enzymes similarly, potentially leading to reduced inflammation in vivo .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been noted to inhibit cyclooxygenase (COX) pathways and other enzymes involved in tumor progression.
- Induction of Apoptosis : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating the expression of anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, particularly at the G1/S checkpoint.
Case Studies
Case Study 1: Anticancer Efficacy in HepG2 Cells
A detailed study assessed the effects of a similar compound on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy .
Case Study 2: Anti-inflammatory Activity
In another study, a series of pyrazole derivatives were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results showed that compounds structurally related to this compound significantly reduced edema compared to control groups.
Properties
IUPAC Name |
ethyl 4-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-4-25-18(24)9-8-17(23)20-12-10-15-13(2)21-22(14(15)3)16-7-5-6-11-19-16/h5-7,11H,4,8-10,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPICSAAMGCWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCC1=C(N(N=C1C)C2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.